molecular formula C61H88Cl2O32 B1261919 Avilamycin A CAS No. 69787-79-7

Avilamycin A

カタログ番号 B1261919
CAS番号: 69787-79-7
分子量: 1404.2 g/mol
InChIキー: XIRGHRXBGGPPKY-FCNCREMHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Avilamycin A is an antibiotic that is active against veterinary isolates of C. perfringens and B. hyodysenteriae . It has been used in the prevention of necrotic enteritis in livestock .


Synthesis Analysis

Avilamycin A is produced by Streptomyces viridochromogenes . The production of Avilamycin A can be enhanced by mutagenesis and fermentation optimization . The synthetic gene cluster of Avilamycin A has been successfully cloned and sequenced, which contains 54 open reading frames of precursor synthesis genes, structural modification genes, skeleton assembly genes, resistance genes, membrane transport genes, and regulatory genes .


Molecular Structure Analysis

Avilamycin A is mainly composed of a dichloroisoeverninic acid molecule and a heptasaccharide chain .


Chemical Reactions Analysis

The biosynthetic steps leading to the formation of the Avilamycin A molecule were established by the analysis of secondary metabolites produced by mutants . Both aviC1 and aviC2 gene products are positively controlling Avilamycin A production at the level of transcription of structural genes .


Physical And Chemical Properties Analysis

Avilamycin A has a molecular formula of C61H88Cl2O32 and an average mass of 1404.238 Da . Its density is 1.5±0.1 g/cm3 .

科学的研究の応用

Enhancement of Avilamycin Production

Avilamycin A production can be increased through mutagenesis and fermentation optimization. Researchers have used methods like UV mutagenesis and atmospheric and room temperature plasma (ARTP) to create high-yielding mutant strains of Streptomyces viridochromogenes. These strains show improved substrate consumption, cell growth, and antibiotic synthesis, leading to a significant increase in avilamycin yield .

Veterinary Medicine and Feed Additive

In veterinary applications, avilamycin A is used as a growth-promoting feed additive. It inhibits Gram-positive bacteria in poultry, enhancing growth by interfering with bacterial protein synthesis. This application is crucial for the poultry industry to maintain the health and productivity of livestock .

Antibacterial Activity Against Resistant Strains

Avilamycin A exhibits potent inhibitory activity against Gram-positive enteric pathogenic bacteria, including vancomycin-resistant Enterococcus and penicillin-resistant Streptococcus. This makes it a valuable tool in combating antibiotic-resistant bacterial strains .

Biosynthetic Pathway Research

The biosynthetic gene cluster of avilamycin A has been sequenced, revealing insights into the synthesis of secondary metabolites. The cluster includes genes for precursor synthesis, structural modification, skeleton assembly, and resistance. Understanding this pathway can lead to the development of new antibiotics and therapeutic agents .

Redox State Manipulation in Bioactive Components

Avilamycin A differs from avilamycin C only in the redox state of a two-carbon branched-chain. Research into the aldo-keto reductase AviZ1, which catalyzes the redox conversion between avilamycins A and C, can inform the production of bioactive components with specific redox states. This has implications for the synthesis of tailored antibiotics .

Genetic Engineering for Enhanced Yield

The aviC1 and aviC2 genes are known to control the production of avilamycin positively. By manipulating these regulatory genes, scientists can enhance the yield of avilamycin A. This genetic engineering approach can be applied to other Streptomyces species to improve the production of various secondary metabolites .

作用機序

Target of Action

Avilamycin A, an oligosaccharide antibiotic, primarily targets Gram-positive bacteria . It specifically binds to the 50S ribosomal subunit of these bacteria . This interaction inhibits the association of IF2 , which prevents the formation of the mature 70S initiation complex , and the correct positioning of tRNA in the aminoacyl site .

Mode of Action

Avilamycin A inhibits protein synthesis through a novel double mechanism of action . Firstly, it blocks the initiation steps of protein synthesis. Secondly, it blocks the late stages of protein synthesis . This dual action effectively inhibits protein synthesis, leading to bacterial death .

Biochemical Pathways

Avilamycin A biosynthesis involves a complex biochemical pathway. The AviZ1 enzyme, an aldo-keto reductase in the avilamycin pathway, catalyzes the redox conversion between avilamycins A and C . This conversion depends on the utilization of specific redox cofactors, namely NADH/NAD+ . The ratio of these two components produced by AviZ1 depends on the availability of these cofactors .

Pharmacokinetics

The pharmacokinetics of Avilamycin A have been studied in swine. The PK parameters of AUC 0–24h, C max, and T max in the intestinal tract were 428.62 ± 14.23 h μg/mL, 146.30 ± 13.41 μg/ml, and 4 h, respectively . The target of (AUC 0–24h /MIC) ex for bactericidal activity in intestinal content was 36.15 h .

Result of Action

The result of Avilamycin A’s action is the inhibition of protein synthesis in Gram-positive bacteria, leading to bacterial death . This makes it an effective treatment for bacterial enteric infections such as those caused by Clostridium perfringens .

Action Environment

Avilamycin A is used as a veterinary medicine in chickens, turkeys, pigs, and rabbits to control bacterial enteric infections . It exhibits good antimicrobial activity against important veterinary Gram-positive pathogens (e.g., Clostridium perfringens) . The action of Avilamycin A can be influenced by environmental factors such as the availability of specific redox cofactors . Overexpressing AviZ1 in Streptomyces viridochromogenes is effective to improve the yield and proportion of avilamycin A in the fermentation profile of avilamycins .

Safety and Hazards

When handling Avilamycin A, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

The strategy of increasing the production of Avilamycin A in S. viridochromogenes might provide an alternative method to enhance the synthesis of secondary metabolites in other Streptomyces .

特性

IUPAC Name

[(2R,3S,4R,6S)-6-[(2'R,3'S,3aR,4R,4'R,6S,7aR)-6-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5S,6S)-6-[(2R,3aS,3'aR,6S,6'R,7R,7'S,7aR,7'aR)-7'-acetyl-7'-hydroxy-6'-methyl-7-(2-methylpropanoyloxy)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,4'-6,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-6-yl]oxy-4-hydroxy-5-methoxy-2-(methoxymethyl)oxan-3-yl]oxy-3-hydroxy-5-methoxy-6-methyloxan-4-yl]oxy-4'-hydroxy-2',4,7a-trimethylspiro[3a,4,6,7-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2,6'-oxane]-3'-yl]oxy-4-hydroxy-2-methyloxan-3-yl] 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H88Cl2O32/c1-21(2)53(70)87-49-45-32(92-61(93-45)52-51(78-20-79-52)60(72,27(8)64)28(9)91-61)19-77-56(49)89-57-48(76-14)39(68)44(31(83-57)18-73-11)88-55-40(69)47(43(74-12)24(5)82-55)85-34-17-58(10)50(26(7)81-34)94-59(95-58)16-30(66)42(25(6)90-59)84-33-15-29(65)41(23(4)80-33)86-54(71)35-22(3)36(62)38(67)37(63)46(35)75-13/h21,23-26,28-34,39-45,47-52,55-57,65-69,72H,15-20H2,1-14H3/t23-,24-,25-,26-,28-,29-,30-,31-,32+,33+,34+,39+,40-,41-,42-,43+,44-,45-,47-,48+,49-,50-,51-,52-,55+,56+,57+,58-,59?,60+,61-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRGHRXBGGPPKY-FCNCREMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(CC4(O3)C)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(C(O9)C)(C(=O)C)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](OC3(C[C@H]2O)O[C@@H]4[C@H](O[C@H](C[C@]4(O3)C)O[C@@H]5[C@H]([C@@H](O[C@@H]([C@@H]5OC)C)O[C@@H]6[C@H](O[C@H]([C@H]([C@H]6O)OC)O[C@H]7[C@@H]([C@H]8[C@H](CO7)O[C@@]9(O8)[C@H]1[C@H]([C@@]([C@H](O9)C)(C(=O)C)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H88Cl2O32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401016503
Record name Avilamycin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1404.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Avilamycin A

CAS RN

69787-79-7
Record name Avilamycin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069787797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avilamycin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AVILAMYCIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NI4I9W2OK6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Avilamycin A
Reactant of Route 2
Avilamycin A
Reactant of Route 3
Avilamycin A
Reactant of Route 4
Avilamycin A
Reactant of Route 5
Avilamycin A
Reactant of Route 6
Avilamycin A

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。